N-(5-chloro-2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as CTAP, is a compound that has gained significant attention in scientific research due to its potential as a tool for studying opioid receptors. CTAP is a selective antagonist of the mu opioid receptor, which is involved in pain relief and addiction.
Scientific Research Applications
Chloroacetamide Derivatives in Herbicide Action
Herbicidal Applications : Chloroacetamides, such as alachlor and metolachlor, are used as selective pre-emergent or early post-emergent herbicides to control annual grasses and many broad-leaved weeds in various crops. Their mechanism involves inhibiting fatty acid synthesis in target plants, showcasing the agricultural importance of chloroacetamide derivatives in crop management (Weisshaar & Böger, 1989).
Acetamide Derivatives in Molecular Structure and Interaction
Molecular Structure and Interaction : Studies on acetamide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide have explored their molecular structures and how they interact with anions. These compounds can form structures with specific spatial orientations, which are significant for understanding molecular interactions in materials science (Kalita & Baruah, 2010).
Catalytic and Synthetic Applications
Green Synthesis : N-(3-Amino-4-methoxyphenyl)acetamide is highlighted for its role as an intermediate in the production of azo disperse dyes, where novel catalysts have been developed for its efficient synthesis. This reflects the importance of acetamide derivatives in facilitating environmentally friendly chemical processes (Zhang Qun-feng, 2008).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15-6-9-18(10-7-15)29(26,27)24-12-4-3-5-17(24)14-21(25)23-19-13-16(22)8-11-20(19)28-2/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXNEHFANHQAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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